N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide: is a heterocyclic compound that features a pyridine ring, a pyrrole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Uniqueness
N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is unique due to the specific positioning of the pyridine, pyrrole, and thiazole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-pyridin-3-yl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12(15-10-4-3-5-14-8-10)11-9-19-13(16-11)17-6-1-2-7-17/h1-9H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMHSYAFGSYZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.